3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine
Overview
Description
3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine is a synthetic organic compound characterized by the presence of a pyridazine ring substituted with a chloro group at the 3-position and a 2,3,4-trimethoxyphenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trimethoxybenzaldehyde and hydrazine hydrate.
Formation of Hydrazone: The 2,3,4-trimethoxybenzaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization with a chlorinating agent, such as phosphorus oxychloride (POCl3), to form the pyridazine ring with a chloro substituent at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridazine derivative, while oxidation might produce a pyridazine N-oxide.
Scientific Research Applications
3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism by which 3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-phenylpyridazine: Lacks the methoxy groups, which can affect its reactivity and biological activity.
3-Chloro-6-(2,4-dimethoxyphenyl)pyridazine: Similar but with fewer methoxy groups, potentially altering its electronic properties and interactions.
3-Chloro-6-(3,4,5-trimethoxyphenyl)pyridazine: The position of the methoxy groups can influence the compound’s steric and electronic characteristics.
Uniqueness
3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine is unique due to the specific arrangement of the methoxy groups on the phenyl ring, which can significantly impact its chemical reactivity and biological interactions. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
3-chloro-6-(2,3,4-trimethoxyphenyl)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-17-10-6-4-8(12(18-2)13(10)19-3)9-5-7-11(14)16-15-9/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXAJPFLNGYDMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NN=C(C=C2)Cl)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001250505 | |
Record name | 3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001250505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105194-62-4 | |
Record name | 3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001250505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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